molecular formula C13H9N3O2 B2606929 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine CAS No. 304685-51-6

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine

Cat. No. B2606929
M. Wt: 239.234
InChI Key: JOTGZHHDHITSSG-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine is a compound with the molecular formula C13H9N3O2 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine contains a total of 29 bonds; 20 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 nitro group (aromatic), 1 Imidazole, and 1 Pyridine .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is involved in a variety of chemical reactions. For instance, a metal-free sequential dual oxidative amination of C (sp3)-H bonds under ambient conditions affords imidazo[1,5-a]pyridines in very good yields . The reaction involves two oxidative C-N couplings and one oxidative dehydrogenation process with six hydrogen atoms removed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine include a molecular weight of 239.230 Da and a monoisotopic mass of 239.069473 Da . More specific properties such as melting point, boiling point, density, and refractive index are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Chemical Properties

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine is used in the synthesis of complex chemical structures and has significant implications in the field of organic chemistry. It serves as a backbone for constructing pyrrolo-imidazo[1,2-a]pyridine scaffolds, which are valuable in diversity-oriented synthesis (DOS). DOS aims to efficiently generate small molecules with diverse structures, and compounds derived from this process have shown promising antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).

Additionally, the structural and photophysical properties of ReL(CO)3Cl complexes containing 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands, including 3-(3-nitrophenyl) variants, have been thoroughly studied, showcasing their potential in applications requiring high-energy singlet emissions and ligand-centered triplet emissions (Garino et al., 2008).

Biological and Medicinal Applications

In medicinal chemistry, the imidazo[1,2-a]pyridine scaffold, closely related to the 3-(3-Nitrophenyl) variant, is considered a privileged structure due to its wide range of biological activities. The synthesis and functionalization of these compounds, especially at specific positions, allow for the exploration of their emerging medicinal potential, further evidenced by the commercialization of certain drugs (Sharma & Prasher, 2022).

In a related vein, novel imidazo[1,2-a]pyridine based organoselenium compounds have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit significant activity against certain bacterial and fungal strains, with potential synergistic effects when combined with existing antibiotic drugs (Kumar et al., 2016).

Material Science and Luminescence Applications

In material science, derivatives of 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine have been investigated for their photophysical properties. Specifically, a series of 1,3-diarylated derivatives were synthesized and characterized, showing remarkable Stokes' shift range and the potential to be utilized as luminescent low-cost materials, with applications possibly extending to optoelectronics and sensors (Volpi et al., 2017).

Safety And Hazards

While specific safety and hazard information for 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine is not available in the retrieved papers, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

3-(3-nitrophenyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)11-6-3-4-10(8-11)13-14-9-12-5-1-2-7-15(12)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTGZHHDHITSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320009
Record name 3-(3-nitrophenyl)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816228
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine

CAS RN

304685-51-6
Record name 3-(3-nitrophenyl)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
4
Citations
MS Khan, MH Baig, S Ahmad, SA Siddiqui… - PloS one, 2013 - journals.plos.org
Targeting papain family cysteine proteases is one of the novel strategies in the development of chemotherapy for a number of diseases. Novel cysteine protease inhibitors derived from 1…
Number of citations: 21 journals.plos.org
SA Siddiqui, TM Potewar, RJ Lahoti, KV Srinivasan - Synthesis, 2006 - thieme-connect.com
A highly efficient one-pot methodology has been developed to synthesize a class of substituted 1-pyridylimidazo [1, 5-a] pyridines, using Bronsted acidic ionic liquid 1-butylimidazolium …
Number of citations: 31 www.thieme-connect.com
MR Kulkarni, NP Lad, SM Patil… - Journal of the Chinese …, 2020 - Wiley Online Library
Thionyl chloride‐mediated chalcogenation of imidazo[1,5‐a]pyridine serves as a new protocol for the synthesis of rare bisimidazopyridyl sulfides. This method provides the new route to …
Number of citations: 0 onlinelibrary.wiley.com
J Wang, L Dyers, R Mason, P Amoyaw… - The Journal of organic …, 2005 - ACS Publications
Reaction of various aromatic aldehydes with 2,2‘-dipyridyl ketone and ammonium acetate in hot acetic acid provides ready access to a series of substituted 1-pyridylimidazo[1,5-a]…
Number of citations: 77 pubs.acs.org

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